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Compound of Interest

Compound Name:
Brevinin-1-RAB2 antimicrobial

peptide

Cat. No.: B1577861

Get Quote

Executive Summary
Brevinin-1-RAB2 is a 24-residue cationic peptide belonging to the Brevinin-1 superfamily. It is

characterized by a potent broad-spectrum antimicrobial profile, particularly against multidrug-

resistant Gram-negative bacteria. Its structural signature is the Rana box, a C-terminal cyclic

domain stabilized by a disulfide bridge (ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

).[1][2]

For drug development professionals, Brevinin-1-RAB2 represents a high-value scaffold. Unlike

linear AMPs that are rapidly degraded by serum proteases, the Rana box confers significant

proteolytic stability. However, its therapeutic window is defined by the balance between

antimicrobial potency and hemolytic activity, a property strictly governed by the amphipathicity

of its

-helical domain and the constraints of the Rana box.
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Primary Sequence Analysis
The primary sequence of Brevinin-1-RAB2 is FLPLIAGLAANFLPKLFCKITKKC.[3]

Region Residues Sequence Function

N-Terminal

Hydrophobic Tail
1–4 FLPL

Membrane insertion

initiation.

Amphipathic Core 5–17 IAGLAANFLPKLF

Forms

-helix in lipid

environments; drives

membrane

permeabilization.

Hinge Region 14 P (Proline)

Induces a structural

"kink" (

bend), essential for

oblique membrane

insertion.

Rana Box Domain 18–24 CKITKKC

C-terminal cyclic

heptapeptide; confers

structural rigidity and

protease resistance.

The Rana Box Domain
The Rana box is the defining architectural feature of the Ranidae family AMPs.[4] In Brevinin-1-

RAB2, it consists of a disulfide bond between Cys18 and Cys24.[5][1]

Structural Constraint: The disulfide bridge locks the C-terminus into a loop, reducing the

entropic cost of folding upon membrane binding.

Cationic Cluster: The domain contains three Lysine residues (

), creating a high-density positive charge cluster that anchors the peptide to the negatively
charged headgroups of bacterial lipopolysaccharides (LPS) and phospholipids.
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Stability: The cyclic nature protects the C-terminus from carboxypeptidases, significantly

increasing the peptide's half-life in serum compared to linear analogs.

Visualization of Structural Topology
The following diagram illustrates the transition from the disordered linear state to the bioactive

folded state, highlighting the Rana box formation.
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Caption: Structural transition of Brevinin-1-RAB2. The Rana box (black) stabilizes the helical

core (blue) via the Proline kink (red).

Mechanism of Action (MOA)
Brevinin-1-RAB2 operates via a membranolytic mechanism, primarily fitting the "Carpet" or

"Toroidal Pore" models depending on concentration.

Electrostatic Attraction: The cationic Rana box (

charge) initiates adsorption onto the anionic bacterial membrane (LPS in Gram-negatives,
Teichoic acids in Gram-positives).

Helix Formation: Upon contact with the hydrophobic lipid core, residues 5–17 fold into an

amphipathic
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-helix.

Insertion & Disruption: The hydrophobic face of the helix inserts into the bilayer. The Pro14

kink allows the peptide to insert at an oblique angle (

), destabilizing lipid packing.

Rana Box Anchoring: The cyclic C-terminus remains at the interface, acting as a "hook" that

prevents complete translocation, thereby maximizing surface tension until the membrane

ruptures (micellization).

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Objective: Synthesize linear Brevinin-1-RAB2 with high purity (>95%).

Protocol:

Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to yield a C-terminal

amide, mimicking the native post-translational modification which enhances stability.

Coupling Chemistry: Fmoc/tBu strategy.

Activator: HCTU or HATU (4 eq) with DIPEA (8 eq).

Deprotection: 20% Piperidine in DMF (2

10 min).

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours at room temperature.

Precipitation: Cold diethyl ether extraction.

Oxidative Folding (Rana Box Formation)
Objective: Form the intramolecular disulfide bridge between Cys18 and Cys24.

Protocol:
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Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a low

concentration (0.1 mg/mL) to favor intramolecular cyclization over intermolecular

dimerization.

Oxidation: Add 10% DMSO (v/v) as an oxidizing agent.

Incubation: Stir gently at 25°C for 24 hours.

Monitoring: Monitor reaction progress via RP-HPLC (C18 column). The cyclized peptide will

elute earlier than the reduced linear form due to increased compactness/hydrophobicity

changes.

Purification: Semi-preparative RP-HPLC using an Acetonitrile/Water gradient with 0.1% TFA.

Structural Validation
Every batch must be validated using the following self-verifying metrics:

Method Expected Result Validation Criteria

ESI-MS MW = 2631.2 Da (Calc.)
Observed mass within

1 Da.

Ellman's Assay Free thiols = 0
Negative result confirms 100%

disulfide formation.

CD Spectroscopy Minima at 208/222 nm

confirms

-helical content in 50% TFE

(membrane mimic).

Therapeutic Engineering & Optimization
For drug development, the native Brevinin-1-RAB2 sequence often exhibits high hemolytic

activity (toxicity to human red blood cells) due to its high hydrophobicity.

Optimization Strategy:
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Rana Box Preservation: Do not alter Cys18 or Cys24. The loop size (6 residues between

Cys) is optimal.

Hydrophobicity Tuning: Substitute hydrophobic residues (e.g., Leu, Phe) on the non-polar

face of the helix with less hydrophobic ones (e.g., Ala, Val) to reduce hemolysis without

destroying antimicrobial activity.

D-Amino Acid Substitution: Introducing D-amino acids in the Rana box can further resist

proteolysis without altering the membrane binding significantly.

Workflow: Synthesis to Bioassay
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Caption: Step-by-step workflow for the production and validation of Brevinin-1-RAB2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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